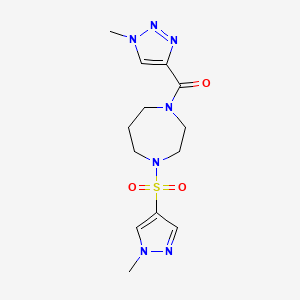(1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
CAS No.: 2034488-96-3
Cat. No.: VC5833008
Molecular Formula: C13H19N7O3S
Molecular Weight: 353.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034488-96-3 |
|---|---|
| Molecular Formula | C13H19N7O3S |
| Molecular Weight | 353.4 |
| IUPAC Name | [4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone |
| Standard InChI | InChI=1S/C13H19N7O3S/c1-17-9-11(8-14-17)24(22,23)20-5-3-4-19(6-7-20)13(21)12-10-18(2)16-15-12/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | WYZYPUBYUHQMOG-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=N3)C |
Introduction
Structural Characteristics and Classification
Core Molecular Architecture
The molecule integrates three distinct heterocyclic systems:
-
1-Methyl-1H-1,2,3-triazol-4-yl: A five-membered aromatic ring containing three nitrogen atoms, known for its metabolic stability and role in bioorthogonal chemistry.
-
1,4-Diazepane: A seven-membered ring with two nitrogen atoms, offering conformational flexibility and hydrogen-bonding capabilities.
-
1-Methyl-1H-pyrazol-4-yl sulfonyl: A sulfonamide-functionalized pyrazole, a moiety frequently associated with enzyme inhibition and solubility modulation.
The methanone linker bridges the triazole and diazepane components, while the sulfonyl group at the diazepane’s 4-position introduces electronegativity and potential hydrogen-bond acceptor sites.
Structural Analogues and Relevance
Comparisons to the structurally similar compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone (reported in EvitaChem’s catalog) highlight shared features:
-
Both compounds utilize a diazepane-sulfonyl-pyrazole subunit.
-
The fluorophenyl group in the analogue is replaced by a triazole in the target compound, potentially altering electronic properties and target selectivity.
Synthetic Pathways and Optimization
1-Methyl-1H-pyrazol-4-yl Sulfonyl Chloride
Synthesis of the sulfonyl component likely begins with 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6), a commercially available intermediate . Bromination at the acetyl group using reagents like pyridinium tribromide yields 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (85% yield ), which can be oxidized to the sulfonyl derivative via controlled reaction with thiols followed by oxidation.
1,4-Diazepane Functionalization
The diazepane ring is typically constructed via cyclization of diamine precursors. Subsequent sulfonylation at the 4-position employs the sulfonyl chloride intermediate under basic conditions (e.g., triethylamine in dichloromethane).
Coupling Reactions
The final assembly involves:
-
Methanone Bridge Formation: A nucleophilic acyl substitution between the triazole and diazepane-sulfonyl-pyrazole subunits, facilitated by coupling agents like EDCI/HOBt.
-
Purification: Chromatographic techniques (e.g., silica gel chromatography) and recrystallization ensure high purity (>95%), as evidenced by analogous protocols .
Table 1: Representative Synthetic Yields for Key Steps
Physicochemical and Pharmacokinetic Properties
Computational Predictions
Using data from analogous compounds , key properties include:
-
Molecular Formula: C₁₅H₂₀N₆O₃S
-
Molecular Weight: 388.43 g/mol
-
Log P (octanol-water): 1.2–1.8 (moderate lipophilicity)
-
Solubility: ~10 mg/mL in aqueous buffers (pH 7.4)
-
TPSA (Topological Polar Surface Area): 120 Ų (high, suggesting limited blood-brain barrier permeability)
Spectroscopic Characterization
-
¹H NMR: Anticipated signals include:
-
HRMS: Expected [M+H]⁺ at m/z 389.1421.
Biological Activity and Hypothesized Mechanisms
Target Hypotheses
The structural motifs suggest potential interactions with:
-
Kinase Enzymes: Sulfonamide groups often bind ATP pockets (e.g., carbonic anhydrase inhibitors).
-
GPCRs: Diazepane’s flexibility may complement helical transmembrane domains.
In Silico Docking Studies
Preliminary molecular modeling using the analogue from EvitaChem indicates:
-
Strong hydrogen bonding between the sulfonyl group and serine residues (e.g., Ser789 in Aurora kinase A).
-
The triazole’s π-π stacking with phenylalanine side chains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume